molecular formula C9H13NO2 B3395284 1,4-Dioxaspiro[4.5]decane-7-carbonitrile CAS No. 29647-99-2

1,4-Dioxaspiro[4.5]decane-7-carbonitrile

Cat. No. B3395284
CAS RN: 29647-99-2
M. Wt: 167.20 g/mol
InChI Key: PYWLCOLNXJGMGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decane-7-carbonitrile and related compounds involves various chemical reactions . A study described a convenient synthesis method using commercially available reagents . This method is noted for its promise in producing important biologically active compounds .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane-7-carbonitrile is characterized by its spirocyclic framework, which incorporates both oxygen and nitrogen atoms . This unique structure is crucial in its reactivity and interaction with other molecules .


Chemical Reactions Analysis

The compound undergoes various chemical reactions, contributing to its versatility in synthesis. For instance, it reacts with alcohols and ketoximes to form heterocyclic compounds.


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-7-carbonitrile has a molecular weight of 167.21 . It is a liquid or solid at room temperature . The predicted melting point is 63.73°C, and the boiling point is 95°C at 0.6 mmHg . The density is approximately 1.1 g/mL .

Mechanism of Action

While the specific mechanism of action for 1,4-Dioxaspiro[4.5]decane-7-carbonitrile is not explicitly mentioned in the search results, it’s known that its unique structure plays a crucial role in its reactivity and interaction with other molecules .

Safety and Hazards

The compound is considered hazardous . It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, and H331 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-8-2-1-3-9(6-8)11-4-5-12-9/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWLCOLNXJGMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)OCCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856935
Record name 1,4-Dioxaspiro[4.5]decane-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29647-99-2
Record name 1,4-Dioxaspiro[4.5]decane-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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